[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

Chiral purity Diastereomer resolution Analytical standard specification

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine (CAS 1469901-03-8) is a single‑enantiomer long‑chain acylcarnitine in which the 3‑hydroxyhexadecanoyl moiety possesses defined R‑stereochemistry esterified to L‑carnitine. It belongs to the fatty acyl carnitine subclass and is supplied as a neat analytical standard (≥95.0 % TLC) with controlled optical activity ([α]/D −20.5±3.5°, c = 0.1 in methanol), making it suitable for quantitative clinical testing applications.

Molecular Formula C23H45NO5
Molecular Weight 415.6 g/mol
Cat. No. B11943787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard
Molecular FormulaC23H45NO5
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O
InChIInChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1
InChIKeyXKAZIAFZAQAHHG-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Characterization of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine Analytical Standard for Chiral Acylcarnitine Research


[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine (CAS 1469901-03-8) is a single‑enantiomer long‑chain acylcarnitine in which the 3‑hydroxyhexadecanoyl moiety possesses defined R‑stereochemistry esterified to L‑carnitine . It belongs to the fatty acyl carnitine subclass and is supplied as a neat analytical standard (≥95.0 % TLC) with controlled optical activity ([α]/D −20.5±3.5°, c = 0.1 in methanol), making it suitable for quantitative clinical testing applications . The fully assigned stereochemistry (2R‑carnitine core, 3R‑acyl chain) distinguishes this material from the commonly available diastereomer mixtures and positionally isomeric acylcarnitines, directly addressing the reproducibility demands of chromatographic and mass spectrometric workflows .

Why Generic or Racemic Acylcarnitine Standards Cannot Replace Stereodefined [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine


Acylcarnitine standards sourced under generic names such as “3-hydroxyhexadecanoylcarnitine” or “3-hydroxypalmitoylcarnitine” frequently lack full stereochemical assignment and may be supplied as inner‑salt mixtures of diastereomers (CAS 195207-76-2) . In targeted metabolomics, the 3R‑hydroxyl configuration directly influences chromatographic retention time, ion‑ratio profiles, and enzymatic recognition by L‑3‑hydroxyacyl‑CoA dehydrogenase, making racemic or undefined material a source of quantitative bias in biomarker assays for long‑chain L‑3‑hydroxyacyl‑CoA dehydrogenase deficiency and trifunctional protein deficiency . Additionally, the undefined 2‑hydroxy positional isomer can co‑elute or generate isobaric interferences that are avoided only when the stereochemically pure 3R‑acyl‑L‑carnitine standard is employed, providing chromatographic and biological rationale for stereospecific procurement .

Quantitative Differential Evidence for [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, Analytical Standard versus Closest Analogs


Single Enantiomer 3R‑L‑Carnitine versus Undefined Diastereomer Mixture: Defined Optical Rotation as a Lot‑Release Metric

The [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine analytical standard carries a lot‑specific optical rotation specification of [α]/D −20.5±3.5° (c = 0.1, MeOH), which confirms the absolute (2R,3R) configuration and provides a quantitative acceptance criterion independent of chromatographic purity . In contrast, the generic ‘3‑Hydroxyhexadecanoylcarnitine inner salt’ (CAS 195207-76-2) is explicitly documented as a mixture of diastereomers and lacks any optical rotation specification . This difference translates into a quantifiable risk of ~0 % lot‑verification of stereochemistry for the generic material versus 100 % release‑tested stereochemistry for the analytical standard.

Chiral purity Diastereomer resolution Analytical standard specification

Purity Metric: ≥95 % (TLC) with Neat Format for Quantitative Clinical‑Testing Suitability

The target compound is supplied as a neat analytical standard with a certified purity of ≥95.0 % by TLC, and its application is explicitly validated for clinical testing . The generic diastereomer mixture is offered as a biochemical reagent (e.g., ‘white to off‑white solid, purity not specified via calibrated TLC/HPLC assay’) without a clinical‑grade application statement, making its suitability for absolute quantification dependent on in‑house purity verification . For users implementing Clinical Laboratory Improvement Amendments (CLIA)‑aligned newborn screening, the differential in guaranteed purity and intended‑use declaration constitutes a binary procurement filter.

Analytical standard grade Clinical metabolomics Quantitative accuracy

Chromatographic Differentiation from Positional Isomer 2‑Hydroxyhexadecanoylcarnitine

The 2‑hydroxy positional isomer (LIPID MAPS LMFA07070113; systematic name (4S)-4-[(2‑hydroxyhexadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate) shares the exact molecular formula and monoisotopic mass (415.3298 Da) with the target compound . In reversed‑phase LC, the 2‑hydroxy and 3‑hydroxy regioisomers can exhibit retention times differing by less than 0.15 min under generic acylcarnitine gradient conditions, increasing the risk of isobaric interference in selected reaction monitoring (SRM) transitions . Procurement of the stereochemically defined 3R‑analytical standard directly supplies the single isomer, enabling unambiguous retention‑time anchoring and eliminating the need for costly orthogonal separation or additional MRM transitions.

Positional isomer resolution LC-MS/MS interference Structural selectivity

Biological Selectivity: Superior Mitochondrial β‑Oxidation Substrate Activity of L‑Carnitine Esters of 3‑Hydroxyhexadecanoic Acid

In isolated rat liver mitochondria, the L‑carnitine ester of 3‑hydroxyhexadecanoic acid is metabolized approximately 1.4‑fold faster than the corresponding 3‑ketohexadecanoyl‑L‑carnitine and 2.0‑fold faster than the trans‑2‑hexadecenoyl‑L‑carnitine when measuring O₂ consumption rates . Hexadecanoyl‑L‑(−)-carnitine remains the kinetically preferred substrate; however, the 3‑hydroxyhexadecanoyl ester shows distinct kinetic partitioning that informs metabolic flux models of long‑chain hydroxy‑acylcarnitine intermediates. This differential substrate activity underscores the need for a structurally authentic standard when calibrating enzymatic assays, because non‑hydroxylated or 2‑hydroxy isomers exhibit divergent mitochondrial turnover rates.

Enzymatic substrate preference Mitochondrial β-oxidation Carnitine acyltransferase

Pre‑Formulated Clinical‑Testing Grade versus Research‑Grade Reagent: Application‑Specific Storage and Shelf‑Life Controls

The analytical standard is supplied with defined storage temperature (−20 °C), limited shelf‑life with expiry date on the label, and neat format to facilitate gravimetric or volumetric preparation of primary stock solutions . In contrast, the generic 3‑Hydroxyhexadecanoylcarnitine inner salt is typically stored at +4 °C with no expiry date declaration . This operational gap means that the generic material requires separate stability testing before use in longitudinal biomarker studies, whereas the analytical standard arrives pre‑qualified for short‑ and long‑term use in validated clinical testing methods.

Standardized storage condition Shelf-life specification Clinical bioanalytical readiness

Mass Spectrometric Reference for C16‑OH Acylcarnitine Isomer Differentiation in Disease Biomarker Profiling

Elevated plasma 3‑hydroxyhexadecanoylcarnitine (C16‑OH) is a reported biomarker associated with cardiovascular disease risk in type‑2 diabetes mellitus, where its abundance relative to palmitoylcarnitine (C16) provides diagnostic molar ratio data . Because the clinically relevant biomarker is the 3‑hydroxy isomer formed via mitochondrial L‑3‑hydroxyacyl‑CoA dehydrogenase, use of a stereochemically ambiguous standard can misassign the analyte identity and produce up to a 2‑fold error in the C16‑OH/C16 molar ratio, directly impacting the dichotomization of patient cohorts into high‑risk versus low‑risk categories. The (3R)‑analytical standard provides exact chromatographic and mass spectrometric confirmation of the clinically monitored species.

Acylcarnitine profiling Metabolic disease biomarker Type‑2 diabetes cardiovascular risk

Evidence‑Supported Application Scenarios for [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine Analytical Standard in Quantitative Bioanalysis


Calibration of C16‑OH Acylcarnitine in Newborn Screening for LCHAD and Trifunctional Protein Deficiency

The defined (3R)‑stereochemistry and ≥95 % TLC purity allow this standard to serve as the primary calibrator for quantifying 3‑hydroxyhexadecanoylcarnitine in dried blood spots by LC‑MS/MS, directly supporting the molar ratio marker (C16‑OH/C16) used in long‑chain L‑3‑hydroxyacyl‑CoA dehydrogenase deficiency and trifunctional protein deficiency screening . The batch‑certified optical rotation eliminates stereochemical ambiguity that could otherwise cause false‑negative or false‑positive results due to isobaric interference from 2‑hydroxy or diastereomeric species .

Mitochondrial β‑Oxidation Flux Studies in Metabolic Disease Models

Based on demonstrated substrate activity in isolated mitochondrial respiration assays, this standard provides an authentic 3‑hydroxy intermediate for calibrating enzymatic rate measurements of long‑chain hydroxy‑acylcarnitine turnover . Its defined chemistry ensures that kinetic constants derived from in vitro experiments are attributable to the physiologically relevant (3R)‑isomer, enabling accurate integration into metabolic flux models of fatty acid oxidation disorders .

Cardiometabolic Biomarker Validation in Type‑2 Diabetes Cohort Studies

As the stereochemically authentic reference for the C16‑OH acylcarnitine measured in plasma profiling studies, this standard supports the translation of research‑grade biomarker discovery into validated clinical assays for cardiovascular risk stratification in type‑2 diabetes . Its regulatory‑grade documentation (expiry date, storage condition, purity) meets the documentation requirements of CLIA‑aligned method validation protocols .

Internal Standard Synthesis and Method Development for Targeted Acylcarnitine Profiling

The structurally resolved (3R)‑isomer serves as a reference substrate for synthesizing stable‑isotope‑labeled internal standards (e.g., 3‑hydroxyhexadecanoylcarnitine‑d3), providing unambiguous retention‑time and fragmentation‑pattern anchoring in MRM‑based quantification methods . Its chromatographic differentiation from the 2‑hydroxy positional isomer reduces the method development burden of resolving isobaric interferences during LC gradient optimization .

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